5-chloro-N-methyl-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Permeability

5-Chloro-N-methyl-1,3-thiazol-2-amine (CAS 37660-89-2) is a heterocyclic building block defined by a 2-aminothiazole core simultaneously bearing an electron-withdrawing 5-chloro substituent and an N-methyl group on the exocyclic amine. It is primarily procured as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate synthesis, rather than as a finished active pharmaceutical ingredient.

Molecular Formula C4H5ClN2S
Molecular Weight 148.61 g/mol
CAS No. 37660-89-2
Cat. No. B1426158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-methyl-1,3-thiazol-2-amine
CAS37660-89-2
Molecular FormulaC4H5ClN2S
Molecular Weight148.61 g/mol
Structural Identifiers
SMILESCNC1=NC=C(S1)Cl
InChIInChI=1S/C4H5ClN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7)
InChIKeyAURZOMYJKGRSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-methyl-1,3-thiazol-2-amine (CAS 37660-89-2) for Procurement: Core Structural Identity and Scaffold Context


5-Chloro-N-methyl-1,3-thiazol-2-amine (CAS 37660-89-2) is a heterocyclic building block defined by a 2-aminothiazole core simultaneously bearing an electron-withdrawing 5-chloro substituent and an N-methyl group on the exocyclic amine [1]. It is primarily procured as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate synthesis, rather than as a finished active pharmaceutical ingredient . Its molecular formula is C₄H₅ClN₂S and its molecular weight is 148.61 g/mol [1].

Why Unsubstituted or Mono-Substituted 2-Aminothiazoles Cannot Replace 5-Chloro-N-methyl-1,3-thiazol-2-amine in Key Synthetic Campaigns


The concurrent presence of the 5-chloro and N-methyl substituents creates a distinct physicochemical and reactivity profile that cannot be replicated by simple 2-aminothiazole (unsubstituted), 5-chlorothiazol-2-amine (lacking N-methyl), or N-methylthiazol-2-amine (lacking 5-chloro). As quantified below, these structural differences drive significant shifts in lipophilicity (XLogP3), basicity (pKa), and physical state, which directly impact solubility, membrane permeability, and downstream synthetic compatibility . Simply substituting one of these mono-functional analogs risks failing to reproduce the required intermediate reactivity, altering pharmacokinetic properties of derived leads, or introducing undesired physicochemical behavior in formulated products [1].

Head-to-Head Quantitative Differentiation: 5-Chloro-N-methyl-1,3-thiazol-2-amine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 5-Chloro-N-methyl vs. Non-Chlorinated and Non-Methylated Analogs

5-Chloro-N-methyl-1,3-thiazol-2-amine exhibits an XLogP3 value of 2.2, which is substantially higher than that of N-methylthiazol-2-amine (LogP 0.58) and moderately higher than 5-chlorothiazol-2-amine (LogP 1.9599) [1][2]. The combined effect of 5-chloro and N-methyl substitution elevates lipophilicity beyond the additive contribution of either group alone, moving the compound into a more favorable LogP window for membrane permeability according to Lipinski's rule-of-five guidelines.

Lipophilicity Drug-likeness Permeability

Basicity (pKa) Modulation: 5-Chloro-N-methyl Reduces Conjugate Acid pKa Relative to Unsubstituted 2-Aminothiazole

The predicted pKa of 5-chloro-N-methyl-1,3-thiazol-2-amine is 3.66 ± 0.10, which is significantly lower than that of unsubstituted 2-aminothiazole (pKa ≈ 5.36) and modestly higher than 5-chlorothiazol-2-amine (pKa = 3.22 ± 0.10) . The 5-chloro group exerts an electron-withdrawing effect that decreases basicity, while the N-methyl group partially offsets this reduction. This intermediate pKa value can be critical for pH-dependent solubility and the ability to form stable salts with pharmaceutically acceptable acids.

Basicity pKa Reactivity Salt formation

Physical State and Boiling Point: Liquid Handling vs. Solid Analogs

5-Chloro-N-methyl-1,3-thiazol-2-amine is a liquid at ambient temperature with a predicted boiling point of 218.9 ± 32.0 °C, in contrast to its closest solid analogs: 2-aminothiazole (mp 91–93 °C), 5-chlorothiazol-2-amine (mp 109–110 °C), and N-methylthiazol-2-amine (mp 70–75 °C) [1]. The liquid physical state eliminates the need for dissolution for certain reaction setups and simplifies automated liquid handling in high-throughput synthesis.

Physical state Boiling point Formulation Handling

Density as a Quality Indicator: Comparative Density Values for Identity Confirmation

The predicted density of 5-chloro-N-methyl-1,3-thiazol-2-amine is 1.435 ± 0.06 g/cm³, which is intermediate between 2-aminothiazole (1.241 g/cm³, estimated) and 5-chlorothiazol-2-amine (1.558 g/cm³) [1]. Density can serve as a rapid, non-destructive identity confirmation test upon receipt of material, distinguishing it from commonly co-stocked 2-aminothiazole building blocks.

Density Quality control Identity testing

Synthetic Versatility as a Dual-Functional Building Block: Combined Chloro and Methylamino Handles

5-Chloro-N-methyl-1,3-thiazol-2-amine uniquely provides two orthogonal reactive handles on the thiazole core: a chlorine atom at the 5-position capable of participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a secondary N-methylamine at the 2-position that can undergo acylation, alkylation, or sulfonylation . In contrast, 5-chlorothiazol-2-amine offers the chloro handle but a primary amine (different reactivity), while N-methylthiazol-2-amine provides the methylamino handle but lacks the chloro leaving group. This dual orthogonal reactivity makes the compound a more versatile intermediate for divergent library synthesis.

Synthetic intermediate Cross-coupling Derivatization

Procurement-Optimized Use Cases for 5-Chloro-N-methyl-1,3-thiazol-2-amine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity (LogP > 2)

When a lead series based on unsubstituted 2-aminothiazole (LogP 0.38) requires improved membrane permeability, 5-chloro-N-methyl-1,3-thiazol-2-amine provides a scaffold with XLogP3 = 2.2—a >1.8 log unit increase—without introducing additional rotatable bonds [1]. This makes it a direct replacement for permeability-limited analogs in CNS and intracellular target programs.

Automated Parallel Synthesis and Flow Chemistry Utilizing Liquid Handling

Because 5-chloro-N-methyl-1,3-thiazol-2-amine is a liquid at room temperature (boiling point 218.9 °C), it is compatible with automated liquid handlers and continuous flow reactors without pre-dissolution, unlike solid analogs such as 2-aminothiazole (mp 91–93 °C) and 5-chlorothiazol-2-amine (mp 109–110 °C) [2]. This reduces solvent usage and simplifies high-throughput library production.

Divergent Library Synthesis via Sequential Orthogonal Derivatization

The presence of both a C5-Cl leaving group (for Pd-catalyzed cross-coupling) and an N-methylamino nucleophile (for acylation or sulfonylation) enables two successive, non-interfering derivatization steps on the same thiazole core . This dual-handle architecture supports efficient generation of diverse compound collections from a single starting material.

pH-Dependent Salt Selection for Formulated Intermediates

With a predicted pKa of 3.66, this compound is significantly less basic than 2-aminothiazole (pKa ≈ 5.36), which alters its ionization profile at gastrointestinal pH ranges . This distinction is critical when selecting counterions for crystalline salt formation during scale-up of synthetic intermediates.

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